Prasugrel (Maleic acid), also known as prasugrel maleate, is a potent antiplatelet agent primarily used in the prevention of thrombotic cardiovascular events. Its mechanism involves irreversible binding to the P2Y12 receptor, which plays a crucial role in platelet aggregation. This compound is particularly indicated for patients with acute coronary syndrome undergoing percutaneous coronary intervention. The United States Food and Drug Administration approved prasugrel in February 2009, highlighting its significance in clinical settings for reducing risks associated with ischemic heart diseases and other vascular occlusive conditions.
Prasugrel is classified under the chemical identifier CAS number 389574-20-3. It is a thienopyridine derivative and acts as a prodrug, requiring metabolic activation to exert its therapeutic effects. The molecular formula for prasugrel maleate is C24H24FNO7S, with a molecular weight of approximately 489.51 g/mol .
Prasugrel belongs to the class of drugs known as antiplatelet agents, specifically targeting the P2Y12 receptor to inhibit platelet aggregation. This classification places it alongside other thienopyridines, such as clopidogrel and ticagrelor, which are used for similar therapeutic purposes in cardiovascular medicine.
The synthesis of prasugrel typically involves several steps that include the formation of its thienopyridine core and subsequent modifications to achieve the maleate salt form. The general synthetic route can be outlined as follows:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as high-performance liquid chromatography are employed to monitor the progress and purity of each synthetic step.
The molecular structure of prasugrel maleate features a complex arrangement that includes a thienopyridine ring system attached to a cyclopropylcarbonyl group and an acetoxy moiety. The structural representation can be summarized as follows:
The structural data indicate that prasugrel has a significant number of rotatable bonds (approximately 8), contributing to its conformational flexibility which may influence its interaction with biological targets .
Prasugrel undergoes metabolic activation primarily in the liver, where it is converted into its active metabolite through hydrolysis and oxidation processes. This active form irreversibly binds to the P2Y12 receptor on platelets, inhibiting their aggregation in response to adenosine diphosphate.
The metabolic pathway involves cytochrome P450 enzymes, particularly CYP2B6 and CYP3A4, which facilitate the conversion of prasugrel into its active form. The pharmacokinetics of prasugrel demonstrate a rapid absorption profile with peak plasma concentrations occurring within 30 minutes post-administration .
Prasugrel's mechanism of action centers on its role as an antagonist at the P2Y12 receptor. Upon administration, prasugrel is metabolized to its active form which then binds irreversibly to this receptor on platelets:
The effectiveness of prasugrel is quantified by its IC50 value of approximately 1.8 μM against platelet aggregation induced by adenosine diphosphate .
Relevant analyses indicate that prasugrel should be stored desiccated at temperatures around -20°C to maintain stability .
Prasugrel (Maleic acid) is primarily utilized in clinical settings for:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0